[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multiple steps, including the formation of the pyrazolo[1,5-A]pyrimidine core and the subsequent attachment of the bromophenyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Attachment of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a bromine atom is introduced to the phenyl ring.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology.
Comparison with Similar Compounds
When compared to similar compounds, [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-3-YL][3,4-dihydro-1(2H)-quinolinyl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group and a piperazine ring, but lacks the pyrazolo[1,5-A]pyrimidine core and trifluoromethyl group.
Other Pyrazolo[1,5-A]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-A]pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C23H20BrF3N4O |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H20BrF3N4O/c24-16-9-7-14(8-10-16)18-12-20(23(25,26)27)31-21(29-18)17(13-28-31)22(32)30-11-3-5-15-4-1-2-6-19(15)30/h1-2,4,6-10,13,18,20,29H,3,5,11-12H2 |
InChI Key |
UVTPGRFMWLGNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.